molecular formula C15H16ClNO B5781511 (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine

(3-chloro-2-methylphenyl)(2-methoxybenzyl)amine

Cat. No. B5781511
M. Wt: 261.74 g/mol
InChI Key: YVZHBKTVOGHUJB-UHFFFAOYSA-N
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Description

(3-chloro-2-methylphenyl)(2-methoxybenzyl)amine, also known as CMA, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties. CMA has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. In

Mechanism of Action

The mechanism of action of (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine is not fully understood, but it is believed to involve multiple pathways. Studies have shown that (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine can induce apoptosis, or programmed cell death, in cancer cells through the activation of caspase enzymes. (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine has also been found to inhibit the activity of various enzymes and signaling pathways involved in inflammation and pain, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
(3-chloro-2-methylphenyl)(2-methoxybenzyl)amine has been found to have a wide range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic effects, (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine has been found to have antioxidant and antimicrobial properties. (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine has also been shown to modulate the immune system, with studies indicating that it can enhance the activity of immune cells such as natural killer cells and T cells.

Advantages and Limitations for Lab Experiments

One advantage of using (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various physiological processes. However, one limitation is that (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine can be difficult to synthesize, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine research. One area of interest is the development of (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine-based therapies for cancer and other diseases. Studies are also needed to further elucidate the mechanism of action of (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine and to identify potential drug targets. Additionally, research is needed to optimize the synthesis of (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine and to develop more efficient and cost-effective methods for producing the compound.

Synthesis Methods

The synthesis of (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine can be achieved through a multi-step process involving the reaction of 3-chloro-2-methylphenylamine with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate product is then further reacted with sodium hydride and 1,2-dibromoethane to yield the final product, (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine.

Scientific Research Applications

(3-chloro-2-methylphenyl)(2-methoxybenzyl)amine has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research that has received significant attention is its antitumor activity. Studies have shown that (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine has a cytotoxic effect on various cancer cell lines, including breast, lung, and colon cancer cells. (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine has also been found to inhibit the growth and metastasis of tumors in animal models.
Another area of research that has been explored is the anti-inflammatory and analgesic effects of (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine. Studies have shown that (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine can reduce inflammation and pain in animal models of arthritis and neuropathic pain. (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine has also been found to have a neuroprotective effect, which may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-chloro-N-[(2-methoxyphenyl)methyl]-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-11-13(16)7-5-8-14(11)17-10-12-6-3-4-9-15(12)18-2/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZHBKTVOGHUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5455781

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